molecular formula C13H17BF3NO3 B13450167 6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B13450167
M. Wt: 303.09 g/mol
InChI Key: DJFUJNJOCVDWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a boronic ester moiety attached to a pyridine ring. It is widely used in organic synthesis, particularly in the field of medicinal chemistry and material science.

Properties

Molecular Formula

C13H17BF3NO3

Molecular Weight

303.09 g/mol

IUPAC Name

6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-6-7-9(19-5)18-10(8)13(15,16)17/h6-7H,1-5H3

InChI Key

DJFUJNJOCVDWJS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Boronic Ester: The boronic ester moiety is introduced through a reaction with tetramethyl-1,3,2-dioxaborolane under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It plays a role in the synthesis of drug candidates and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-(Trifluoromethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 6-Methoxy-2-(trifluoromethyl)pyridine

Uniqueness

6-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various applications.

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